
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroisoquinoline core with hydroxyl groups at the 6 and 7 positions. It has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be synthesized through various methods. One common approach involves the condensation of phenylethylamine with catechol derivatives under acidic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the tetrahydroisoquinoline core. The hydroxyl groups at the 6 and 7 positions can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
化学反应分析
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups at the 6 and 7 positions can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学研究应用
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various alkaloids.
Biology: The compound has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter function.
Medicine: Research has shown that it may have therapeutic potential in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
作用机制
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, it can modulate signaling pathways involved in oxidative stress and inflammation, further enhancing its therapeutic potential.
相似化合物的比较
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups at the 6 and 7 positions, resulting in different chemical reactivity and biological activity.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of hydroxyl groups, which can affect its solubility and interaction with biological targets.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Features a methyl group at the nitrogen atom, altering its pharmacokinetic properties and biological effects.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
17579-12-3 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C15H15NO2/c17-13-8-11-6-7-16-15(12(11)9-14(13)18)10-4-2-1-3-5-10/h1-5,8-9,15-18H,6-7H2 |
InChI 键 |
BLHNHEFDFAQSIF-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
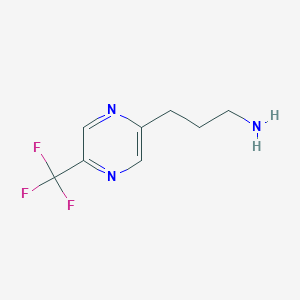
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
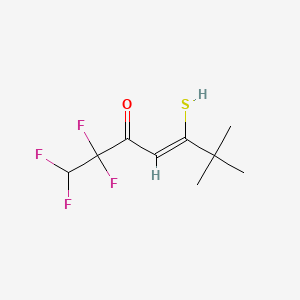
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
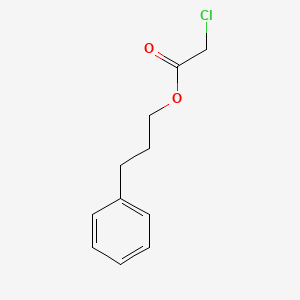

![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
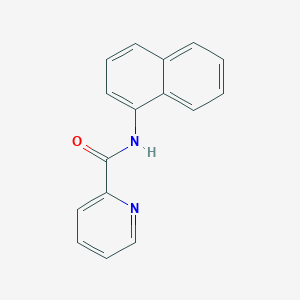
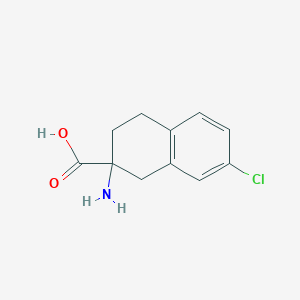


![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

